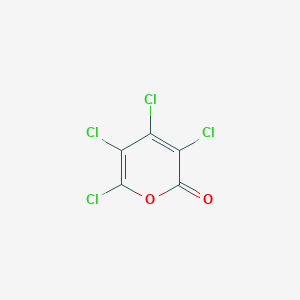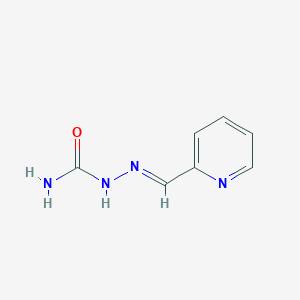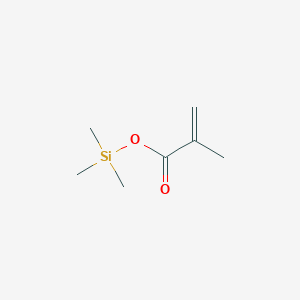![molecular formula C6H11NO7S B080184 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid CAS No. 14047-10-0](/img/structure/B80184.png)
2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid, also known as taurine, is a non-proteinogenic amino acid that is widely distributed in animal tissues. It was first isolated from the bile of an ox in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. Taurine is essential for the proper functioning of the body, and it has been studied extensively for its various biochemical and physiological effects.
Mecanismo De Acción
Taurine acts as an inhibitory neurotransmitter in the central nervous system, and it has been shown to modulate the activity of various ion channels and receptors. Taurine also plays a role in the regulation of calcium homeostasis, which is important for muscle contraction and other cellular processes.
Efectos Bioquímicos Y Fisiológicos
Taurine has been shown to have a variety of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce oxidative stress, and protect against neurodegeneration. Taurine has also been shown to have a positive effect on cardiovascular health, including reducing blood pressure and improving lipid profiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Taurine has several advantages for laboratory experiments. It is relatively easy to synthesize and is readily available from commercial sources. Taurine is also non-toxic and has a low risk of side effects. However, 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid can be difficult to work with due to its low solubility in water and its tendency to form complexes with other molecules.
Direcciones Futuras
There are several areas of future research for 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Taurine has also been studied for its potential use in improving athletic performance and reducing muscle damage. Additionally, 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid has been shown to have potential as a therapeutic agent for certain types of cancer, and further research in this area is warranted.
Métodos De Síntesis
Taurine can be synthesized in the body from cysteine, an essential amino acid. It can also be obtained from dietary sources such as meat, fish, and dairy products. Taurine can also be synthesized in the laboratory by reacting aziridine with sulfite, followed by hydrolysis to form 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid.
Aplicaciones Científicas De Investigación
Taurine has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Taurine has been studied for its potential use in treating various conditions such as epilepsy, diabetes, cardiovascular disease, and liver disease.
Propiedades
Número CAS |
14047-10-0 |
|---|---|
Nombre del producto |
2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid |
Fórmula molecular |
C6H11NO7S |
Peso molecular |
241.22 g/mol |
Nombre IUPAC |
2-[carboxymethyl(2-sulfoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO7S/c8-5(9)3-7(4-6(10)11)1-2-15(12,13)14/h1-4H2,(H,8,9)(H,10,11)(H,12,13,14) |
Clave InChI |
GTXVUMKMNLRHKO-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canónico |
C(CS(=O)(=O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



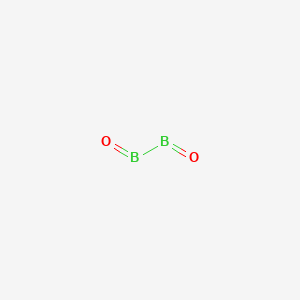


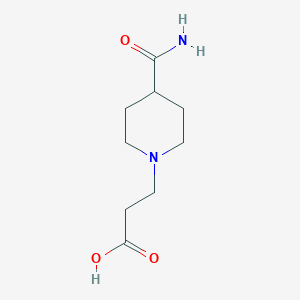
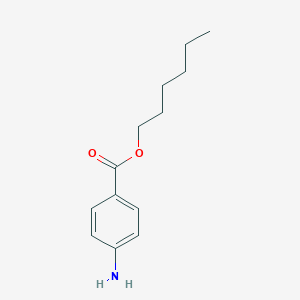
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
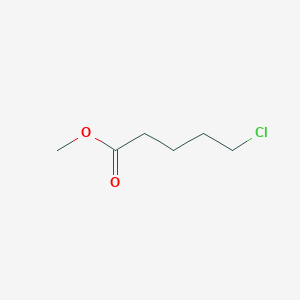
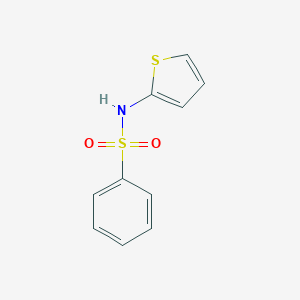
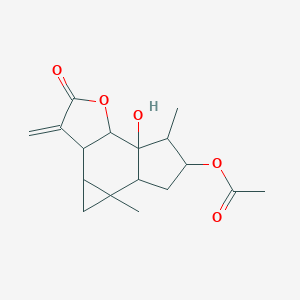
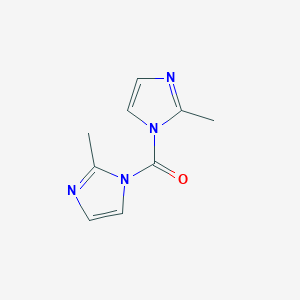
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
